molecular formula C8H7ClF2O B060258 (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol CAS No. 1212376-05-0

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol

Cat. No. B060258
CAS RN: 1212376-05-0
M. Wt: 192.59 g/mol
InChI Key: RYOLLNVCYSUXCP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a vital chiral intermediate used in the synthesis of various pharmaceutical compounds, including Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).

Synthesis Analysis

A practical enzymatic process for its preparation has been developed, utilizing a ketoreductase (KRED) named KR-01, which transforms 2-chloro-1-(3,4-difluorophenyl)ethanone into this chiral alcohol with high conversion rates and excellent enantioselectivity (Guo et al., 2017). This process is considered green and environmentally sound, demonstrating high productivity and efficiency in industrial applications.

Molecular Structure Analysis

The structure of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol and related compounds has been characterized using techniques such as 1H NMR and MS (Lirong, 2007).

Chemical Reactions and Properties

The chemical reactions involving this compound often include asymmetric reduction processes. Studies have shown that resting cells of Candida ontarioensis and other microorganisms can be used for the asymmetric reduction of related ketones to produce chiral alcohols with high enantiomeric excess and yield (Ni et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the behavior of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol in various solvents and conditions. Research on similar compounds has provided insights into their interaction with solvents and the formation of molecular complexes (Toda et al., 1985).

Chemical Properties Analysis

The compound's reactivity, especially in the context of enzymatic and microbial transformations, is a key aspect of its chemical properties. Various studies have focused on optimizing conditions for biocatalytic processes to enhance yield and selectivity (Wei et al., 2019), (Zhao et al., 2016).

Scientific Research Applications

Development of Biocatalytic Processes

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a significant chiral intermediate utilized in the synthesis of various pharmaceuticals. Notably, it's used in creating Ticagrelor, a medication prescribed for acute coronary syndromes. Research has led to the development of efficient enzymatic processes to synthesize this compound. For instance, a ketoreductase identified as KR-01 was employed to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol, achieving near 100% conversion with high enantiomeric purity. This approach not only simplifies the operational process but also mitigates safety risks, marking it as a green and highly productive method suitable for industrial applications (Guo et al., 2017).

Improvement of Biocatalytic Production

Further advancements in the biocatalytic production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol have been made through genetic engineering. Specific mutations in ketoreductase enzymes have shown to significantly enhance activity and stability, leading to higher yields and purity of the chiral product. These mutated enzymes demonstrate a remarkable ability to convert high substrate concentrations efficiently, which is a breakthrough in the biocatalytic process, pushing the boundaries of what's achievable in this field (Zhao et al., 2017).

Enhancement of Alcohol Dehydrogenase Activity

In a novel approach, an alcohol dehydrogenase enzyme, LkADH, was engineered to improve its activity and substrate tolerance. This advancement facilitated the efficient production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a crucial precursor for ticagrelor. The strategy employed, known as "aromatic residue scanning," involved mutating certain sites to introduce specific interactions, resulting in a substantial increase in catalytic efficiency (Ye et al., 2023).

properties

IUPAC Name

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOLLNVCYSUXCP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCl)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCl)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.